molecular formula C27H23N3O2S B2838607 N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 920433-53-0

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2838607
CAS No.: 920433-53-0
M. Wt: 453.56
InChI Key: NSQGQHLSLVCGIH-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyl group, a methoxyphenyl group, a methyl group, and a phenyl group attached to the imidazo[2,1-b]thiazole core.

Preparation Methods

The synthesis of N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-19-25(33-27-28-24(18-29(19)27)21-13-15-23(32-2)16-14-21)26(31)30(22-11-7-4-8-12-22)17-20-9-5-3-6-10-20/h3-16,18H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGQHLSLVCGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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